N-(benzylcarbamoyl)-4-chlorobenzamide
Description
Properties
IUPAC Name |
N-(benzylcarbamoyl)-4-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c16-13-8-6-12(7-9-13)14(19)18-15(20)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDZWCOFPSAAKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49717152 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzylcarbamoyl)-4-chlorobenzamide typically involves the condensation of 4-chlorobenzoic acid with benzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can also be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(benzylcarbamoyl)-4-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines, thiols, or alkoxides
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted benzamides
Scientific Research Applications
N-(benzylcarbamoyl)-4-chlorobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals .
Mechanism of Action
The mechanism of action of N-(benzylcarbamoyl)-4-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Variations and Physical Properties
The substituent on the amide nitrogen significantly influences physical and spectral properties. Key examples include:
Table 1: Physical and Spectral Properties of Selected 4-Chlorobenzamide Derivatives
Key Observations :
- Benzothiazole/Thiazole Derivatives : Electron-deficient aromatic substituents (e.g., benzothiazole) increase melting points due to enhanced intermolecular interactions .
- Alkyl/Aryl Substituents : Bulky groups like 3,4-dimethylphenyl induce conformational rigidity, as seen in crystallographic studies .
- Synthesis Scalability : N-Benzyl derivatives are synthesized on a 10 mmol scale, suggesting feasibility for industrial applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(benzylcarbamoyl)-4-chlorobenzamide, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound is typically synthesized via coupling reactions between benzylamine derivatives and activated carbonyl intermediates. For example:
- Use 4-chlorobenzoyl chloride with benzylcarbamoyl precursors in dichloromethane or ethanol under basic conditions (e.g., triethylamine) to neutralize HCl byproducts .
- Optimize yield by controlling temperature (0–5°C for exothermic steps) and stoichiometric ratios (1:1.2 molar ratio of amine to acyl chloride) .
- Solvent choice (polar aprotic vs. protic) influences reaction efficiency; dichloromethane often provides better selectivity compared to methanol .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?
- Techniques :
- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–8.1 ppm for chlorophenyl), amide NH (δ ~10 ppm), and benzyl carbamoyl groups (δ 4.3–4.5 ppm for CH₂) .
- IR Spectroscopy : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 325.1) and fragmentation patterns .
Advanced Research Questions
Q. How do structural modifications in this compound analogues influence their biological activity, particularly in anti-inflammatory or antimicrobial contexts?
- Structure-Activity Relationship (SAR) :
- Electron-withdrawing groups (e.g., Cl at para-position) enhance metabolic stability and target binding .
- Heterocyclic substitutions (e.g., thiazole or benzimidazole) improve interaction with enzymes like cyclooxygenase-2 (COX-2) or bacterial topoisomerases .
- Case Study : Replacing 4-chlorophenyl with 4-methoxyphenyl reduces antimicrobial efficacy by 40%, highlighting the role of electronic effects .
Q. What experimental strategies can resolve contradictions in reported biological activities of this compound derivatives across different studies?
- Approach :
- Standardized Assays : Use identical cell lines (e.g., RAW 264.7 for anti-inflammatory studies) and concentrations (IC₅₀ values) to minimize variability .
- Purity Validation : Employ HPLC (>95% purity) to rule out impurities affecting bioactivity .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
Q. How can computational chemistry be integrated with experimental data to predict the reactivity and interaction mechanisms of this compound with biological targets?
- Computational Tools :
- Molecular Docking : Predict binding modes to targets like COX-2 (PDB ID: 5IKT) using AutoDock Vina .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) .
- QSAR Models : Correlate substituent electronegativity with inhibitory activity (R² > 0.85) to guide synthesis .
Q. What are the challenges in achieving regioselective functionalization of this compound, and how can catalytic systems be designed to address them?
- Challenges : Competing reactivity at benzylcarbamoyl NH vs. chlorophenyl positions leads to mixed products.
- Solutions :
- Directed C-H Activation : Use Pd(II)/MPAA catalysts to selectively functionalize the ortho-position of the benzyl group .
- Protecting Groups : Temporarily block the amide NH with Boc groups during halogenation or cross-coupling steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
